molecular formula C17H22N4OS B4758147 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4758147
M. Wt: 330.4 g/mol
InChI Key: XPGXOZRRMZJSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPTA belongs to the class of thiazole-based compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. In neurology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In oncology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication. In infectious diseases, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes and proteins that are essential for the survival and replication of microorganisms.
Biochemical and Physiological Effects:
2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In neurology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In oncology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to their death. In infectious diseases, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth and replication of microorganisms, which can lead to their elimination from the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments is its high potency and specificity for its target enzymes and proteins. This allows for precise and accurate measurements of its effects on various biological processes. However, one of the limitations of using 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its potential toxicity and side effects, which can affect the validity of the results obtained from lab experiments.

Future Directions

There are several future directions for the research on 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. In neurology, further studies can be conducted to investigate the potential of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the treatment of other neurodegenerative disorders such as Huntington's disease and multiple sclerosis. In oncology, further studies can be conducted to investigate the potential of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in combination with other anticancer agents for improved efficacy. In infectious diseases, further studies can be conducted to investigate the potential of 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in the treatment of drug-resistant microorganisms.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and infectious diseases. In neurology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In oncology, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have anticancer properties and can potentially be used in the treatment of various types of cancer. In infectious diseases, 2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have antimicrobial properties and can potentially be used in the treatment of bacterial and viral infections.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-2-20-8-10-21(11-9-20)12-16(22)19-17-18-15(13-23-17)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGXOZRRMZJSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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